2-(1-hydroxypentyl)benzoic Acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

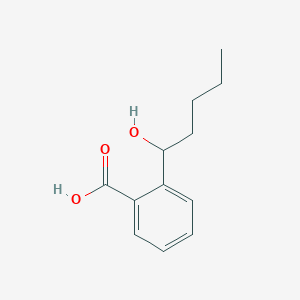

Fórmula molecular |

C12H16O3 |

|---|---|

Peso molecular |

208.25 g/mol |

Nombre IUPAC |

2-(1-hydroxypentyl)benzoic acid |

InChI |

InChI=1S/C12H16O3/c1-2-3-8-11(13)9-6-4-5-7-10(9)12(14)15/h4-7,11,13H,2-3,8H2,1H3,(H,14,15) |

Clave InChI |

IEZTYUMJKFZPEW-UHFFFAOYSA-N |

SMILES |

CCCCC(C1=CC=CC=C1C(=O)O)O |

SMILES canónico |

CCCCC(C1=CC=CC=C1C(=O)O)O |

Origen del producto |

United States |

Foundational & Exploratory

2-(1-hydroxypentyl)benzoic acid physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(1-hydroxypentyl)benzoic acid, a key metabolite of the neuroprotective agent 3-n-butylphthalide (NBP). This document details the available data on its molecular structure, physicochemical characteristics, and spectral properties. Furthermore, it outlines experimental protocols for its synthesis and purification and explores its biological significance, particularly its role as a prodrug in the context of ischemic stroke treatment. The guide also presents key signaling pathways associated with the therapeutic effects of its parent compound, NBP, offering insights into the mechanism of action.

Introduction

This compound, also known as a primary metabolite of 3-n-butylphthalide (NBP), is a molecule of significant interest in the field of neuropharmacology. NBP, a compound isolated from the seeds of Apium graveolens (celery), is an approved treatment for ischemic stroke in China. Understanding the properties of its metabolites is crucial for elucidating its pharmacokinetic and pharmacodynamic profile. This compound is the ring-opened hydrolysis product of NBP and is considered a prodrug that converts back to the active lactone form, NBP, in the body. This guide aims to consolidate the current knowledge on this compound to support further research and development in this area.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented below. It is important to note that while some data is available from computational models, experimental data for certain properties remains limited.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₃ | --INVALID-LINK--[1] |

| Molecular Weight | 208.25 g/mol | --INVALID-LINK--[1] |

| CAS Number | 380905-48-6 | --INVALID-LINK--[1][2] |

| Appearance | White to off-white solid (predicted) | General knowledge of similar compounds |

| Melting Point | Not experimentally determined. Estimated to be in the range of 110-130 °C. | Based on structurally similar compounds like benzoic acid (122 °C)[3] |

| Boiling Point | Not experimentally determined. | - |

| Solubility | Predicted to be slightly soluble in water and soluble in organic solvents like ethanol, methanol, and DMSO. | Based on the solubility of benzoic acid and the presence of a hydroxyl and a pentyl group.[4][5] |

| pKa | Not experimentally determined. Estimated to be around 4.2. | Based on the pKa of benzoic acid.[6] |

| XLogP3 | 2.4 | --INVALID-LINK--[1] |

Spectral Data

¹H and ¹³C NMR Spectroscopy

Predicted chemical shifts for the key protons and carbons of this compound are outlined below. These are estimations and actual experimental values may vary.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| ¹H NMR | Predicted Chemical Shift (ppm) | ¹³C NMR | Predicted Chemical Shift (ppm) |

| Aromatic protons | 7.2 - 8.1 | Carboxylic acid carbon | ~170 |

| Methine proton (-CHOH) | ~4.8 | Aromatic carbons | 125 - 140 |

| Methylene protons (-CH₂) | 1.2 - 1.8 | Methine carbon (-CHOH) | ~75 |

| Terminal methyl proton (-CH₃) | ~0.9 | Methylene carbons (-CH₂) | 22 - 40 |

| Carboxylic acid proton | > 10 (broad) | Terminal methyl carbon (-CH₃) | ~14 |

| Hydroxyl proton | Variable (broad) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H stretch (carboxylic acid) | 3300 - 2500 (broad)[7] |

| O-H stretch (alcohol) | 3500 - 3200 (broad) |

| C-H stretch (aromatic) | 3100 - 3000 |

| C-H stretch (aliphatic) | 3000 - 2850 |

| C=O stretch (carboxylic acid) | 1710 - 1680[7] |

| C=C stretch (aromatic) | 1600 - 1450 |

| C-O stretch (alcohol and carboxylic acid) | 1320 - 1210[7] |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 208. Key fragmentation patterns would likely involve the loss of water (m/z 190), the pentyl group (m/z 137), and the carboxyl group (m/z 163). The mass spectrum of the structurally similar pentyl ester of salicylic (B10762653) acid shows a molecular ion at m/z 208.[8]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the Grignard reaction between 2-formylbenzoic acid and butylmagnesium bromide.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Detailed Protocol:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. Add a solution of 1-bromobutane (B133212) in anhydrous tetrahydrofuran (B95107) (THF) dropwise to the magnesium turnings with stirring. The reaction is initiated, which is evident by heat evolution and the disappearance of the magnesium. The resulting solution is butylmagnesium bromide.

-

Grignard Reaction: Cool the Grignard reagent to 0 °C in an ice bath. Dissolve 2-formylbenzoic acid in anhydrous THF and add it dropwise to the Grignard reagent with continuous stirring.[9] The reaction mixture is typically stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 12-16 hours.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) (3 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification by Recrystallization

The crude this compound can be purified by recrystallization.

Workflow for Purification by Recrystallization

Caption: General workflow for the purification of an organic acid by recrystallization.

Detailed Protocol:

-

Solvent Selection: Determine a suitable solvent or solvent system for recrystallization. A good solvent will dissolve the compound when hot but not at room temperature.[10] A mixture of a polar and a non-polar solvent, such as ethanol/water or ethyl acetate/hexane, is often effective.

-

Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

-

Hot Filtration: If insoluble impurities or charcoal are present, perform a hot gravity filtration to remove them.[11]

-

Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[12]

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

-

Drying: Dry the purified crystals under vacuum.

Biological Significance and Signaling Pathways

This compound is primarily of interest due to its relationship with 3-n-butylphthalide (NBP). It is understood to be a prodrug of NBP, meaning it is converted into the active NBP molecule in the body. The neuroprotective effects observed are therefore attributed to NBP.[13] The following signaling pathways are associated with the therapeutic action of NBP in ischemic stroke.

Nrf2/ARE Signaling Pathway

NBP has been shown to exert neuroprotective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[14][15]

Nrf2/ARE Signaling Pathway Activated by NBP

Caption: NBP activates the Nrf2/ARE pathway, leading to neuroprotection.

Anti-Inflammatory Pathways

NBP has also been shown to modulate inflammatory responses in the brain following ischemic injury. This includes the inhibition of the TLR4/MyD88/NF-κB signaling pathway and influencing microglial polarization.[16][17]

Anti-Inflammatory Action of NBP

Caption: NBP mitigates neuroinflammation via multiple pathways.

Anti-Apoptotic Pathways

NBP has demonstrated anti-apoptotic effects, which contribute to its neuroprotective properties. This involves the modulation of the Bcl-2 family of proteins and the inhibition of caspase activity.[13]

Anti-Apoptotic Mechanism of NBP

Caption: NBP protects against apoptosis by modulating key regulatory proteins.

Conclusion

This compound is a molecule of considerable scientific interest, primarily due to its role as a metabolite and prodrug of the neuroprotective agent 3-n-butylphthalide. While a complete experimental dataset for its physical and chemical properties is not yet available, this guide provides a comprehensive summary of the current knowledge, including predicted properties and detailed experimental protocols for its synthesis and purification. The exploration of the signaling pathways associated with its active form, NBP, offers valuable insights into its potential therapeutic mechanisms. Further experimental characterization of this compound is warranted to fully understand its contribution to the overall pharmacological profile of NBP and to support the development of new therapeutic strategies for ischemic stroke.

References

- 1. This compound | C12H16O3 | CID 11413929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 380905-48-6|this compound|BLD Pharm [bldpharm.com]

- 3. community.wvu.edu [community.wvu.edu]

- 4. researchgate.net [researchgate.net]

- 5. quora.com [quora.com]

- 6. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Benzoic acid, 2-hydroxy-, pentyl ester [webbook.nist.gov]

- 9. mason.gmu.edu [mason.gmu.edu]

- 10. Home Page [chem.ualberta.ca]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. karger.com [karger.com]

- 14. Frontiers | DL-3-n-butylphthalide (NBP) alleviates poststroke cognitive impairment (PSCI) by suppressing neuroinflammation and oxidative stress [frontiersin.org]

- 15. dl-3-n-Butylphthalide (NBP) Provides Neuroprotection in the Mice Models After Traumatic Brain Injury via Nrf2-ARE Signaling Pathway | Semantic Scholar [semanticscholar.org]

- 16. Dl-3-n-Butylphthalide Improves Neuroinflammation in Mice with Repeated Cerebral Ischemia-Reperfusion Injury through the Nrf2-Mediated Antioxidant Response and TLR4/MyD88/NF- κ B Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. L-3-n-Butylphthalide reduces ischemic stroke injury and increases M2 microglial polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(1-hydroxypentyl)benzoic acid (CAS: 380905-48-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-hydroxypentyl)benzoic acid, also known as dl-PHPB, is a synthetic compound that has garnered significant interest in the scientific community for its potential therapeutic applications. It is recognized as a prodrug of 3-n-butylphthalide (NBP), a compound found in celery oil with demonstrated neuroprotective effects. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, biological activities, and the signaling pathways it modulates.

Chemical and Physical Properties

This compound is a white solid with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol . A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 380905-48-6 | N/A |

| Molecular Formula | C12H16O3 | [1] |

| Molecular Weight | 208.25 g/mol | [1] |

| Synonyms | dl-PHPB, Butylphthalide impurity, Potassium-Hydroxypentyl Benzoate | [1] |

| Appearance | White Solid | N/A |

| Boiling Point | 367.0±25.0 °C (Predicted) | |

| Density | 1.140 g/cm³ (Predicted) |

Synthesis

A one-pot synthesis method for 2-(1-acyloxypentyl) benzoic acids, a close derivative of the target compound, has been described. This procedure involves the Grignard addition of n-butylmagnesium bromide (n-BuMgBr) to 2-formylbenzoic acid. The resulting alkoxide/carboxylate dianion is then trapped with an acylating reagent. To obtain this compound, a final deacylation step would be required.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the one-pot synthesis of 2-(1-acyloxypentyl) benzoic acids.

Materials:

-

2-formylbenzoic acid

-

n-butylmagnesium bromide (n-BuMgBr) in a suitable solvent (e.g., THF)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Acylating agent (e.g., acetic anhydride) - for the intermediate step

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Diethyl ether

-

Magnesium sulfate (B86663) (MgSO4)

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

Grignard Reaction: To a solution of 2-formylbenzoic acid in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), slowly add a solution of n-butylmagnesium bromide in THF at a controlled temperature (e.g., 0 °C). The reaction mixture is stirred for a specified time to ensure complete reaction.

-

Acylation (Intermediate Step): The resulting dianion is then treated with an acylating agent, such as acetic anhydride, to form the 2-(1-acetoxypentyl)benzoic acid intermediate.

-

Work-up and Extraction: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is acidified with HCl and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO4, and the solvent is removed under reduced pressure.

-

Deacylation: The crude 2-(1-acetoxypentyl)benzoic acid is then hydrolyzed using a base (e.g., NaOH) in a suitable solvent (e.g., methanol/water mixture).

-

Purification: After acidification with HCl, the final product, this compound, is extracted with an organic solvent, dried, and purified by a suitable method such as column chromatography or recrystallization.

Biological Activity and Mechanism of Action

This compound (dl-PHPB) exhibits a range of biological activities, primarily attributed to its conversion to the active metabolite, 3-n-butylphthalide (NBP). Its most notable effects are in the realms of neuroprotection and anti-inflammation.

Neuroprotective Effects

dl-PHPB has shown promise in the treatment of neurodegenerative conditions such as ischemic stroke and Alzheimer's disease. Studies have indicated that it can reduce infarct volume and improve neurobehavioral deficits in animal models of transient focal cerebral ischemia. In models of Alzheimer's disease, chronic administration of dl-PHPB has been shown to improve learning and memory, and promote long-term potentiation (LTP).

Anti-inflammatory Effects

dl-PHPB demonstrates significant anti-inflammatory properties. In a mouse model of systemic inflammation induced by lipopolysaccharide (LPS), dl-PHPB was found to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in both plasma and the brain. It also decreased the number of activated microglia and astrocytes.

Signaling Pathways

The biological effects of this compound are mediated through the modulation of several key intracellular signaling pathways.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in regulating cellular processes like proliferation, differentiation, and apoptosis. dl-PHPB has been shown to inhibit the LPS-induced phosphorylation of key MAPK members, including ERK, p38, and JNK, thereby contributing to its anti-inflammatory effects.

P2Y1-PLC Signaling Pathway

The P2Y1 receptor, a purinergic receptor, plays a role in platelet aggregation. dl-PHPB has been found to inhibit ADP-induced platelet aggregation by blocking the P2Y1 receptor-PLC-IP3 pathway, leading to a decrease in cytoplasmic calcium levels.

References

2-(1-hydroxypentyl)benzoic acid IUPAC name and synonyms

An In-depth Technical Guide to 2-(1-hydroxypentyl)benzoic Acid

Introduction

This compound is a carboxylic acid and a significant metabolite of 3-n-butylphthalide (NBP), a compound originally isolated from the seeds of Apium graveolens (celery) and used in the treatment of ischemic stroke.[1][2][3] The potassium salt of this compound, known as Potassium 2-(1-hydroxypentyl)-benzoate (dl-PHPB), has been developed as a water-soluble pro-drug of NBP to improve its therapeutic application.[1][4][5] This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and biological relevance for researchers, scientists, and drug development professionals.

Nomenclature and Identification

The compound is systematically identified by its IUPAC name and various synonyms used in literature and chemical databases.

IUPAC Name: this compound.[6]

| Table 1: Synonyms and Identifiers | |

| Synonym | Reference |

| 2-(alpha-hydroxypentyl)benzoic acid | [6] |

| Benzoic acid, 2-(1-hydroxypentyl)- | [6] |

| Butylphthalide metabolite M4 | [6] |

| Butylphthalide Impurity 47 | [6] |

| Potassium-Hydroxypentyl Benzoate (B1203000) | [6] |

| CAS Number | 380905-48-6 |

| PubChem CID | 11413929 |

| UNII | I57VQ9E8PZ |

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound.

| Table 2: Computed Physicochemical Properties | |

| Property | Value |

| Molecular Formula | C12H16O3 |

| Molecular Weight | 208.25 g/mol |

| XLogP3 | 2.4 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 6 |

| Exact Mass | 208.109944368 Da |

| Topological Polar Surface Area | 57.5 Ų |

| Heavy Atom Count | 15 |

Data sourced from PubChem.[6]

Synthesis and Logical Pathways

This compound is primarily derived from the ring-opening of 3-n-butylphthalide (NBP).

Experimental Protocol: Synthesis from 3-n-Butylphthalide

This protocol is based on the hydrolysis of the lactone ring of NBP.[7]

-

Dissolution: Dissolve dl-3-n-Butyl-isobenzofuran-1-(3H)-one (NBP) (e.g., 4.6 g, 0.024 mol) in methanol (B129727) (20 ml).

-

Hydrolysis: Add an aqueous solution of sodium hydroxide (B78521) (e.g., 0.86 g, 0.022 mol in 10 ml of water).

-

Reaction: Stir the reaction mixture under reflux for 2 hours.

-

Monitoring: Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC) with a mobile phase of petroleum ether-acetone (10:1) and iodine vapor for visualization.

-

Acidification: After the reaction is complete, cool the solution to a temperature between -20°C and 0°C. Add an inorganic acid (e.g., HCl) to adjust the pH to between 2.0 and 6.0, which protonates the carboxylate to form the free acid.

-

Extraction: Add an organic extraction solvent to the solution and extract the this compound using standard liquid-liquid extraction methods at a temperature of -20°C to 0°C.[7]

-

Purification: The resulting product can be further purified by recrystallization.

Logical Workflow: Synthesis from NBP

The synthesis is a straightforward hydrolysis of the lactone ring in NBP.

Biological Activity and Pharmacokinetics

The primary biological significance of this compound is its role as a metabolite of NBP and as a pro-drug (in its salt form, dl-PHPB) for delivering NBP.

Role as a Pro-drug and Metabolite

Potassium 2-(1-hydroxypentyl)-benzoate (dl-PHPB) is a pro-drug designed to overcome the poor water solubility of NBP.[1] In vivo, dl-PHPB is rapidly and completely converted back to NBP.[1][4] This conversion is pH- and calcium-dependent, with the enzyme paraoxonase identified as a major catalyst for this reaction in rat plasma.[1][4]

Pharmacokinetic Profile

Pharmacokinetic studies in rats and dogs have demonstrated the efficacy of dl-PHPB as a pro-drug.[1]

-

Conversion: Following intravenous injection of dl-PHPB in rats, it is so rapidly converted to dl-NBP that dl-PHPB itself is undetectable in plasma after 30 minutes.[1]

-

Bioavailability: Oral administration of dl-PHPB leads to significantly higher plasma concentrations (Cmax) and area under the curve (AUC) of the active metabolite dl-NBP compared to oral administration of an equimolar dose of dl-NBP. In rats and dogs, the Cmax and AUC were higher by 60% and 170%, respectively.[4]

-

Distribution: The resulting dl-NBP is primarily distributed to fat, the brain, and the stomach. Notably, brain levels of dl-NBP were higher after oral administration of dl-PHPB compared to dl-NBP itself.[4]

Metabolic Pathway

The relationship between the pro-drug, the active compound, and its metabolite illustrates a common strategy in drug development to enhance bioavailability.

Analytical Methodologies

The quantification of this compound and related compounds in biological matrices is crucial for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry is a common approach.

Experimental Protocol: UHPLC-MS/MS for Analysis in Plasma

The following is a general protocol adapted from methods for similar benzoic acid derivatives, which would be suitable for the analysis of this compound in plasma.[8]

-

Sample Preparation (Liquid-Liquid Extraction):

-

To a 100 µL plasma sample, add an internal standard.

-

Vortex the sample briefly.

-

Add 1 mL of an organic solvent (e.g., ethyl acetate) for extraction.

-

Vortex for 5 minutes, followed by centrifugation at 12,000 rpm for 10 minutes.

-

Transfer the organic supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

Analytical Column: A C18 reversed-phase column (e.g., 50mm x 2.1mm, 1.7µm particle size).[8]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: Approximately 0.4 mL/min.[8]

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode.

-

Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-product ion transitions for this compound and the internal standard would need to be determined.

-

Conclusion

This compound is a key molecule in the study of 3-n-butylphthalide, serving as both a major metabolite and, in its salt form, a highly effective pro-drug. Its favorable pharmacokinetic profile as dl-PHPB enhances the bioavailability and brain distribution of the active drug, NBP, highlighting its potential in the development of treatments for ischemic stroke. The synthetic and analytical methods outlined provide a foundation for further research and development in this area.

References

- 1. Conversion and pharmacokinetics profiles of a novel pro-drug of 3-n-butylphthalide, potassium 2-(1-hydroxypentyl)-benzoate, in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism and pharmacokinetics of 3-n-butylphthalide (NBP) in humans: the role of cytochrome P450s and alcohol dehydrogenase in biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Absorption, distribution, metabolism, and excretion of [14C]NBP (3-n-butylphthalide) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conversion and pharmacokinetics profiles of a novel pro-drug of 3-n-butylphthalide, potassium 2-(1-hydroxypentyl)-benzoate, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Immunomart [immunomart.com]

- 6. This compound | C12H16O3 | CID 11413929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US7550507B2 - 2-(alpha-hydroxypentyl) benzoate and its preparation and use - Google Patents [patents.google.com]

- 8. The determination of 2-(2-hydroxypropanamido) benzoic acid enantiomers and their corresponding prodrugs in rat plasma by UHPLC-MS/MS and application to comparative pharmacokinetic study after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

Butylphthalide metabolite M4 identification and characterization

A Technical Guide for Researchers and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the identification and characterization of M4, a significant metabolite of the neuroprotective agent 3-n-butylphthalide (NBP). This document details the metabolic fate of NBP, focusing on the formation and structural elucidation of M4, and presents relevant experimental protocols and quantitative data for researchers in pharmacology and drug development.

Introduction to Butylphthalide (NBP) Metabolism

3-n-butylphthalide, a compound initially isolated from celery seeds, has garnered significant attention for its therapeutic potential in ischemic stroke.[1] Upon oral administration, NBP undergoes extensive metabolism, primarily mediated by cytochrome P450 (CYP450) enzymes and alcohol dehydrogenase.[1][2] This biotransformation results in a diverse array of metabolites, with over 23 identified in human plasma and urine.[2][3] The principal metabolic pathways include hydroxylation of the n-butyl side chain, oxidation, and subsequent conjugation.[2]

Identification and Characterization of Major NBP Metabolites

Extensive research has identified several major circulating metabolites of NBP. These include 10-keto-NBP (M2), 3-hydroxy-NBP (M3-1), 10-hydroxy-NBP (M3-2), and NBP-11-oic acid (M5-2).[2][4] The formation of these metabolites involves a series of enzymatic reactions, primarily hydroxylation at various positions on the butyl side chain, followed by oxidation.[2]

The Identity of Metabolite M4: A Product of Lactone Ring Opening

While the aforementioned metabolites are well-documented, a key, chemically-derived metabolite, designated as M4, has been identified under specific conditions. M4 is formed through the opening of the lactone ring of the NBP molecule.[5] This transformation is observed when NBP is incubated in a basic aqueous solution (pH 10-12) at 50°C for 24 hours.[5] This finding is crucial for understanding the complete metabolic and degradation profile of NBP, particularly in environments with varying pH.

Quantitative Analysis of NBP and its Major Metabolites

The pharmacokinetic profiles of NBP and its primary metabolites have been characterized in human plasma. The following table summarizes the linear concentration ranges and lower limits of quantitation (LLOQ) for NBP and its major metabolites as determined by a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4][6]

| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) |

| NBP | 3.00 - 800 | 3.00 |

| M2 (10-keto-NBP) | 3.00 - 800 | 3.00 |

| M3-1 (3-hydroxy-NBP) | 3.00 - 2400 | 3.00 |

| M3-2 (10-hydroxy-NBP) | 3.00 - 2400 | 3.00 |

| M5-2 (NBP-11-oic acid) | 3.00 - 2400 | 3.00 |

Table 1: Linearity and LLOQ of NBP and its major metabolites in human plasma.[4][6]

Experimental Protocols for Metabolite Identification

The identification and characterization of NBP metabolites, including the elucidation of M4's structure, rely on a combination of sophisticated analytical techniques.

In Vitro Generation of Metabolite M4

-

Objective: To produce the M4 metabolite through chemical hydrolysis of the lactone ring.

-

Protocol:

-

Prepare a stock solution of 3-n-butylphthalide (NBP) in a suitable organic solvent.

-

Prepare a basic aqueous solution with a pH between 10 and 12 using a suitable buffer (e.g., carbonate-bicarbonate buffer).

-

Add a known amount of the NBP stock solution to the basic aqueous solution.

-

Incubate the mixture at 50°C for 24 hours.

-

Following incubation, neutralize the solution and extract the products using a suitable organic solvent (e.g., ethyl acetate).

-

Evaporate the organic solvent and reconstitute the residue for analysis.[5]

-

Metabolite Identification using LC-MS/MS

-

Objective: To separate and identify NBP and its metabolites from biological or in vitro samples.

-

Protocol:

-

Sample Preparation: Plasma samples are subjected to protein precipitation, typically using methanol.[6] The supernatant is then collected for analysis.

-

Chromatographic Separation: A gradient elution is performed on a C18 column using a mobile phase consisting of methanol, acetonitrile, and an aqueous buffer (e.g., 5 mM ammonium (B1175870) acetate).[4][6] This separates the parent drug and its various metabolites based on their physicochemical properties.[4]

-

Mass Spectrometric Detection: A triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source is used for detection.[3] To enhance sensitivity, metabolites can be monitored in both positive and negative ESI modes.[4][6] Multiple reaction monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for each analyte.[3]

-

Structural Elucidation using High-Resolution Mass Spectrometry (HRMS) and NMR

-

Objective: To determine the exact mass and detailed chemical structure of the metabolites.

-

Protocol:

-

HRMS Analysis: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer provides high-resolution mass data, enabling the determination of the elemental composition of the metabolites.[3] Fragmentation patterns obtained from collision-induced dissociation (CID) experiments provide crucial structural information.[5]

-

NMR Spectroscopy: For definitive structural confirmation, metabolites are isolated and subjected to Nuclear Magnetic Resonance (NMR) spectroscopy.[7] One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the complete chemical structure and stereochemistry of the metabolite.[7]

-

Visualizing the Metabolic Landscape of Butylphthalide

The following diagrams illustrate the metabolic pathway of NBP and the experimental workflow for metabolite identification.

Metabolic Pathway of 3-n-butylphthalide (NBP)

Workflow for Metabolite Identification and Characterization

Signaling Pathways Potentially Influenced by NBP and its Metabolites

NBP and its metabolites are believed to exert their neuroprotective effects through various signaling pathways. While the specific activity of M4 is yet to be fully elucidated, the parent compound and other major metabolites have been shown to modulate pathways involved in inflammation, oxidative stress, and apoptosis.[1]

Potential Signaling Pathways Modulated by NBP

Conclusion

The identification and characterization of metabolite M4, a lactone-opened derivative of Butylphthalide, provides a more complete understanding of the metabolic fate of this promising neuroprotective agent. This guide has outlined the key methodologies for its identification and characterization, presented quantitative data for its major counterparts, and visualized the complex metabolic and signaling pathways involved. Further research into the pharmacological activity of M4 and other less abundant metabolites will be crucial in fully elucidating the therapeutic effects and safety profile of Butylphthalide.

References

- 1. Role of Butylphthalide in Immunity and Inflammation: Butylphthalide May Be a Potential Therapy for Anti-Inflammation and Immunoregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism and pharmacokinetics of 3-n-butylphthalide (NBP) in humans: the role of cytochrome P450s and alcohol dehydrogenase in biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Simultaneous quantitation of 3-n-butylphthalide (NBP) and its four major metabolites in human plasma by LC-MS/MS using deuterated internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bionmr.unl.edu [bionmr.unl.edu]

A Comprehensive Technical Guide to the Biological Activities of Substituted Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives represent a cornerstone in medicinal chemistry. The versatility of the benzoic acid scaffold allows for a wide range of substitutions on the benzene (B151609) ring, leading to a diverse spectrum of pharmacological activities. These modifications influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric hindrance, which in turn dictate its biological function. This technical guide provides an in-depth overview of the significant biological activities of substituted benzoic acids, with a focus on their antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. The information is presented to aid researchers and professionals in the field of drug discovery and development in understanding the therapeutic potential of this important class of compounds.

Antimicrobial Activity

Substituted benzoic acids have long been recognized for their antimicrobial properties. Their mechanism of action is often attributed to the disruption of microbial membranes, inhibition of essential enzymes, and interference with nutrient uptake. The nature and position of the substituents on the benzoic acid ring play a crucial role in determining the antimicrobial spectrum and potency.

Quantitative Antimicrobial Data

The antimicrobial efficacy of substituted benzoic acids is commonly quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following table summarizes the MIC values for various substituted benzoic acids against different microbial strains.

| Compound | Substituent(s) | Microorganism | MIC (mg/mL) | Reference |

| Benzoic acid | - | Escherichia coli O157 | 1 | [1] |

| 2-hydroxybenzoic acid | 2-OH | Escherichia coli O157 | 1 | [1] |

| 3-hydroxybenzoic acid | 3-OH | Escherichia coli O157:H7 | 0.5 | [1] |

| 4-hydroxybenzoic acid | 4-OH | Escherichia coli O157:H7 | >1 | [1] |

| 3,4-dihydroxybenzoic acid | 3,4-diOH | Escherichia coli | 1 | [1] |

| 3,4,5-trihydroxybenzoic acid | 3,4,5-triOH | Escherichia coli | 1.5-2.5 | [1] |

| 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivative (Compound 4) | 4-[(4-chlorophenyl)sulfonyl] | Staphylococcus aureus ATCC 6538 | 0.125 | [2] |

| 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivative (Compound 4) | 4-[(4-chlorophenyl)sulfonyl] | Bacillus subtilis ATCC 6683 | 0.125 | [2] |

| Isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninate (a7) | Sorbic acid amide derivative | Bacillus subtilis | 0.019 (0.17 mM) | [3] |

| Isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninate (a7) | Sorbic acid amide derivative | Staphylococcus aureus | 0.056 (0.50 mM) | [3] |

| 4-fluorophenyl substituted pyrazole (B372694) derivative (Compound 4) | 4-fluorophenyl pyrazole | Staphylococcus aureus ATCC 33591 | 0.001 | [4] |

| 3,4-Dichloro derivative (Compound 19) | 3,4-dichloro pyrazole | Staphylococcus aureus strains | 0.0005 | [4] |

| 3,5-bis(trifluoromethyl)-substituted derivative (Compound 29) | 3,5-bis(trifluoromethyl) pyrazole | Gram-positive bacteria | Potent | [4] |

| N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide (Compound 11) | Schiff base derivative | Bacillus subtilis | pMIC = 2.11 µM/ml | [5] |

| N'-(3-methoxy- 4-hydroxy benzylidene)-4-(benzylidene amino)benzohydrazide (Compound 14) | Schiff base derivative | Escherichia coli | pMIC = 1.78 µM/ml | [5] |

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Substituted benzoic acids, particularly salicylates, are well-known for their anti-inflammatory effects. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key enzymes in the biosynthesis of prostaglandins, potent mediators of inflammation. Some derivatives also exhibit anti-inflammatory effects through the inhibition of other pathways, such as the 5-lipoxygenase (5-LOX) pathway and the NF-κB signaling pathway.

Quantitative Anti-inflammatory Data

The anti-inflammatory potential of substituted benzoic acids is often evaluated by their ability to inhibit COX enzymes, measured as the half-maximal inhibitory concentration (IC50).

| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| FM4 | COX-2 | 0.74 | - | [6] |

| FM10 | COX-2 | 0.69 | 62.7 | [6] |

| FM12 | COX-2 | 0.18 | 277 | [6] |

| Celecoxib (Reference) | COX-2 | - | 258.8 | [6] |

| Valdecoxib | COX-1 | 150 | 30000 | [7] |

| Valdecoxib | COX-2 | 0.005 | 30000 | [7] |

| Celecoxib | COX-1 | 15 | 300 | [7] |

| Celecoxib | COX-2 | 0.05 | 300 | [7] |

| Rofecoxib | COX-1 | >100 | >3846 - 5556 | [7] |

| Rofecoxib | COX-2 | 0.018 - 0.026 | >3846 - 5556 | [7] |

| Etoricoxib | COX-1 | 116 | 106 | [7] |

| Etoricoxib | COX-2 | 1.1 | 106 | [7] |

| Compound 4g | 5-LOX | 0.9 | - | [8] |

| Compound 4k | sEH | 0.7 | - | [8] |

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of various diseases. Substituted benzoic acids, especially those with hydroxyl groups, can act as potent antioxidants. They can donate a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage to cellular components.

Quantitative Antioxidant Data

The antioxidant capacity of substituted benzoic acids is commonly assessed using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are often expressed as IC50 values.

| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | Reference |

| 3,5-dihydroxybenzoic acid | 10.755 | 2.605 | [9] |

| Gentisic acid (2,5-dihydroxybenzoic acid) | 30.901 | 4.058 | [9] |

| 3,4-dihydroxybenzoic acid | 47.524 | 6.943 | [9] |

| Gallic acid (3,4,5-trihydroxybenzoic acid) | 49.913 | 1.572 | [9] |

| Syringic acid | 202.150 | 5.324 | [9] |

| Vanillic acid | 351.993 | 3.449 | [9] |

| 2,3-dihydroxybenzoic acid | 29.559 | 3.782 | [9] |

| 2,4-dihydroxybenzoic acid | Not determined | 85.856 | [9] |

| 2,6-dihydroxybenzoic acid | Not calculable | 5.895 | [9] |

| 4-hydroxybenzoic acid | Not calculable | 32.115 | [9] |

| Quinic acid | Not calculable | 698.182 | [9] |

Anticancer Activity

The search for novel anticancer agents is a major focus of drug discovery. Substituted benzoic acids have emerged as a promising class of compounds with potential anticancer activity. Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways involved in cancer progression.

Quantitative Anticancer Data

The cytotoxic effects of substituted benzoic acids on various cancer cell lines are typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The results are expressed as IC50 values.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Benzoic Acid (48h) | MG63 (bone cancer) | 85.54 (µg/ml) | [10] |

| Benzoic Acid (72h) | CRM612 (lung cancer) | 105.9 (µg/ml) | [10] |

| Benzoic Acid (72h) | A673 (bone cancer) | 129.8 (µg/ml) | [10] |

| Benzoic Acid (48h) | Phoenix (normal kidney) | 410.54 (µg/ml) | [10] |

| Benzoic Acid (72h) | Phoenix (normal kidney) | 231.16 (µg/ml) | [10] |

| 3,4-dihydroxybenzoic acid (DHBA) | HCT-116 (colon cancer) | Inhibited growth by 48% at 1.25 mM (48h) | [11] |

| 3,4-dihydroxybenzoic acid (DHBA) | HeLa (cervical cancer) | Inhibited growth by 23% at 1.25 mM (48h) | [11] |

| Isatin–podophyllotoxin hybrid (7f) | KB (epidermoid carcinoma) | 1.99 | [12] |

| Isatin–podophyllotoxin hybrid (7f) | A549 (non-small lung cancer) | 0.90 | [12] |

| Benzoxazole derivative (9b) | MCF-7 (breast cancer) | <0.1 (GI50) | [13] |

| Benzoxazole derivative (9c) | A549 (lung cancer) | <0.1 (GI50) | [13] |

| Benzofuran derivative (8) | HepG2 (liver cancer) | 3.8 | [14] |

| Benzofuran derivative (8) | A549 (lung cancer) | 3.5 | [14] |

| Benzofuran derivative (8) | SW620 (colon cancer) | 10.8 | [14] |

Experimental Protocols

DPPH Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) by an antioxidant. The reduction of DPPH is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically at 517 nm.[15]

Procedure:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent like methanol (B129727) or ethanol (B145695).[12] Dilute the stock solution to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.[12]

-

Sample Preparation: Dissolve the test compounds (substituted benzoic acids) and a standard antioxidant (e.g., ascorbic acid) in the same solvent at various concentrations.[12]

-

Reaction: Add a fixed volume of the DPPH working solution to the test samples and the standard in test tubes or a 96-well plate. A blank containing only the solvent and DPPH solution is also prepared.[15]

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a specific period (e.g., 30 minutes).[12]

-

Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer or a microplate reader.[15]

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of scavenging against the sample concentration.

ABTS Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant. The change in absorbance is measured spectrophotometrically, typically at 734 nm.[16]

Procedure:

-

Preparation of ABTS•+ Solution: Generate the ABTS•+ radical cation by reacting ABTS stock solution with an oxidizing agent like potassium persulfate.[16] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilution of ABTS•+ Solution: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare solutions of the test compounds and a standard antioxidant (e.g., Trolox) at various concentrations.

-

Reaction: Add a small volume of the sample or standard to a fixed volume of the diluted ABTS•+ solution.

-

Incubation: Incubate the mixture for a specified time (e.g., 6 minutes) at room temperature.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of inhibition of the ABTS•+ radical is calculated, and the IC50 value is determined similarly to the DPPH assay.

MTT Cell Viability Assay

Principle: The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[2][11] The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed the desired cancer cells in a 96-well plate at a specific density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Treat the cells with various concentrations of the substituted benzoic acid derivatives for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic drug).

-

MTT Addition: After the incubation period, add a sterile MTT solution to each well and incubate for a few hours (e.g., 3-4 hours) at 37°C.[11]

-

Formazan Solubilization: Remove the medium containing MTT and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.[1]

-

Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[2] A reference wavelength of 650 nm or higher can be used to subtract background absorbance.[2]

-

Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway in Inflammation and Cancer

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates genes involved in inflammation, immunity, cell proliferation, and survival.[17][18] Aberrant NF-κB activation is linked to various inflammatory diseases and cancers.[4][17]

Caption: Simplified NF-κB signaling pathway.

MAPK Signaling Pathway in Cancer

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature in many cancers.

Caption: Overview of the MAPK signaling cascade.

Experimental Workflow for In Vitro Anticancer Activity Screening

The following diagram illustrates a typical workflow for screening substituted benzoic acids for their anticancer activity.

Caption: Workflow for anticancer drug screening.

References

- 1. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

- 6. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of substituted fluorobenzimidazoles as inhibitors of 5-lipoxygenase and soluble epoxide hydrolase for anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Eskişehir Technical University Journal of Science and Technology A - Applied Sciences and Engineering » Submission » THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES [dergipark.org.tr]

- 11. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships [mdpi.com]

- 18. academic.oup.com [academic.oup.com]

An In-depth Technical Guide on the Core Mechanism of Action of 2-(1-hydroxypentyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(1-hydroxypentyl)benzoic acid, also known as dl-PHPB, is a novel small molecule with significant therapeutic potential, primarily investigated for its antiplatelet and anti-neuroinflammatory properties. This technical guide delineates the core mechanisms of action of this compound, providing a comprehensive overview of its molecular targets and signaling pathways. The primary modes of action are twofold: inhibition of platelet aggregation through the blockade of the P2Y1 receptor-PLC-IP3 signaling pathway, and attenuation of neuroinflammation by modulating the MAPK and NF-κB signaling cascades. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways to facilitate a deeper understanding for research and drug development professionals.

Antiplatelet Mechanism of Action

This compound exerts its antiplatelet effects primarily by targeting the purinergic P2Y1 receptor, a key player in ADP-induced platelet aggregation.

Signaling Pathway

The binding of adenosine (B11128) diphosphate (B83284) (ADP) to the P2Y1 receptor on platelets activates a Gq-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the dense tubular system, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration is a critical signal for platelet shape change, granule secretion, and aggregation.

This compound acts as an antagonist at the P2Y1 receptor, blocking the initiation of this signaling cascade. By preventing ADP from binding to the P2Y1 receptor, it inhibits PLC activation, subsequent IP3 production, and the release of intracellular calcium, thereby preventing platelet aggregation.[1][2] This mechanism is distinct from that of P2Y12 receptor antagonists, such as ticlopidine, which act on a separate ADP receptor coupled to Gi signaling.[1]

Figure 1: Antiplatelet Signaling Pathway of this compound

Quantitative Data

| Parameter | Agonist | Species | Dosage (i.v.) | Effect | Reference |

| Platelet Aggregation | ADP, Collagen, Arachidonic Acid | Rat | 1.3, 3.9, 12.9 mg/kg | Significant dose-dependent inhibition | [1][2] |

| P-selectin (CD62P) Expression | ADP | Rat | Not specified | Decreased expression | [1] |

Molecular docking studies have calculated the binding energy of dl-PHPB with the P2Y1 receptor to be -7.250 kcal/mol, supporting a favorable interaction.

Experimental Protocols

1.3.1. Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol is a standard method for assessing platelet function in vitro.

-

Blood Collection and Platelet-Rich Plasma (PRP) Preparation:

-

Draw whole blood from healthy human donors into tubes containing 3.2% sodium citrate.

-

Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).

-

Further centrifuge the remaining blood at 2000 x g for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.

-

Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.

-

-

Aggregation Measurement:

-

Pre-warm the PRP samples to 37°C for 5 minutes.

-

Add this compound or vehicle control to the PRP and incubate for a specified time.

-

Add a platelet agonist (e.g., ADP, collagen, or arachidonic acid) to initiate aggregation.

-

Measure the change in light transmission through the PRP sample over time using a platelet aggregometer. Aggregation is quantified as the maximum percentage change in light transmission, with 100% aggregation being the light transmission of the PPP.

-

1.3.2. Measurement of Intracellular Calcium Concentration

This protocol measures changes in cytoplasmic calcium levels in platelets.

-

Platelet Preparation and Dye Loading:

-

Prepare washed platelets from PRP by centrifugation and resuspension in a suitable buffer.

-

Incubate the washed platelets with the fluorescent calcium indicator Fura-2 AM (e.g., 5 µM) at 37°C for 30-60 minutes in the dark.

-

-

Fluorimetric Measurement:

-

Place the Fura-2-loaded platelets in a quartz cuvette in a fluorometer with stirring at 37°C.

-

Add this compound or vehicle control and incubate.

-

Add a platelet agonist (e.g., ADP) to stimulate a calcium response.

-

Measure the fluorescence emission at 510 nm with excitation alternating between 340 nm and 380 nm. The ratio of fluorescence intensities (340/380 nm) is proportional to the intracellular calcium concentration.

-

Figure 2: Workflow for Platelet Aggregation Assay

Anti-Neuroinflammatory Mechanism of Action

This compound has demonstrated potent anti-inflammatory effects, particularly in the context of neuroinflammation, by modulating key signaling pathways in microglia.

Signaling Pathway

In response to inflammatory stimuli such as lipopolysaccharide (LPS), microglia activate intracellular signaling cascades that lead to the production of pro-inflammatory mediators. The mitogen-activated protein kinase (MAPK) pathways, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), are crucial in this process. Activation of these kinases through phosphorylation leads to the activation of transcription factors, such as nuclear factor-kappa B (NF-κB), which then translocate to the nucleus and induce the expression of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and enzymes like inducible nitric oxide synthase (iNOS).

This compound has been shown to inhibit the phosphorylation of ERK, p38, and JNK in LPS-stimulated microglia.[3] By suppressing the activation of these MAPK pathways, it prevents the subsequent activation of NF-κB and reduces the expression and release of pro-inflammatory cytokines and iNOS. Additionally, this compound upregulates the expression of the antioxidant enzyme heme oxygenase-1 (HO-1), which contributes to its neuroprotective effects.[3]

Figure 3: Anti-Neuroinflammatory Signaling Pathway

Quantitative Data

Specific IC50 values for the inhibition of inflammatory mediators by this compound in vitro are not detailed in the currently available literature. However, in vivo studies in a mouse model of LPS-induced systemic inflammation have demonstrated significant reductions in pro-inflammatory markers.

| Parameter | Tissue | Species | Effect of dl-PHPB Treatment | Reference |

| iNOS, TNF-α, IL-1β, IL-10 | Plasma, Cerebral Cortex, Hippocampus | Mouse | Reduced levels | [3] |

| Phospho-ERK, Phospho-p38, Phospho-JNK | Brain | Mouse | Inhibited phosphorylation | [3] |

| Heme Oxygenase-1 (HO-1) | Cortex, Hippocampus | Mouse | Upregulated expression | [3] |

Experimental Protocols

2.3.1. Measurement of Cytokine Production in Microglia (ELISA)

This protocol is used to quantify the production of pro-inflammatory cytokines by microglial cells.

-

Cell Culture and Stimulation:

-

Culture a microglial cell line (e.g., BV-2) in appropriate media.

-

Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response.

-

-

Cytokine Quantification:

-

Collect the cell culture supernatant.

-

Measure the concentration of cytokines (e.g., TNF-α, IL-1β) in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

2.3.2. Western Blot Analysis of MAPK Phosphorylation

This protocol is used to assess the activation of MAPK signaling pathways.

-

Cell Lysis and Protein Quantification:

-

After treatment with this compound and/or LPS, wash the microglial cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the cell lysates using a BCA protein assay.

-

-

Immunoblotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of ERK, p38, and JNK overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

-

Figure 4: Workflow for Cytokine Measurement in Microglia

Conclusion

This compound demonstrates a dual mechanism of action that makes it a promising candidate for the treatment of conditions involving both thrombosis and neuroinflammation, such as ischemic stroke. Its ability to inhibit platelet aggregation via P2Y1 receptor antagonism and to suppress neuroinflammatory responses by inhibiting the MAPK and NF-κB signaling pathways provides a multi-faceted therapeutic approach. Further research is warranted to elucidate the precise quantitative parameters of its activity, such as in vitro IC50 values, and to translate these preclinical findings into clinical applications. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for scientists and researchers dedicated to advancing the understanding and development of this compound.

References

- 1. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of Microglial Cytokines on Alzheimer’s-Related Phenomena - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Comprehensive Review of 2-(alpha-hydroxypentyl)benzoic Acid Research: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(alpha-hydroxypentyl)benzoic acid, a derivative of 3-n-butylphthalide (NBP), has emerged as a promising therapeutic agent, particularly in the context of ischemic stroke. Preclinical studies have demonstrated its potent neuroprotective effects, including a significant reduction in cerebral infarct volume, improvement in neurological function, and inhibition of platelet aggregation. Mechanistic insights, largely derived from its active metabolite 3-n-butylphthalide, point towards a multi-targeted approach involving the modulation of oxidative stress, inflammation, and apoptosis through various signaling pathways. While direct clinical trial data for 2-(alpha-hydroxypentyl)benzoic acid is not yet available, the extensive clinical evaluation of its precursor, NBP, for ischemic stroke provides a strong rationale for its continued investigation and development. This technical guide synthesizes the current state of research on 2-(alpha-hydroxypentyl)benzoic acid, presenting key quantitative data, detailed experimental methodologies, and a visual representation of its proposed mechanisms of action to support further research and drug development efforts.

Introduction

Ischemic stroke remains a leading cause of mortality and long-term disability worldwide, creating a significant unmet medical need for effective neuroprotective therapies. 2-(alpha-hydroxypentyl)benzoic acid has been identified as a novel drug candidate for the treatment of cerebral ischemia. It is a derivative of 3-n-butylphthalide (NBP), a compound originally isolated from the seeds of Apium graveolens (celery). In vivo, 2-(alpha-hydroxypentyl)benzoic acid is rapidly converted to NBP, which is believed to be the primary active metabolite responsible for its therapeutic effects. This review provides a comprehensive overview of the synthesis, preclinical pharmacology, and proposed mechanisms of action of 2-(alpha-hydroxypentyl)benzoic acid.

Synthesis and Chemical Properties

2-(alpha-hydroxypentyl)benzoic acid can be synthesized from its precursor, dl-3-n-butyl-isobenzofuran-1-(3H)-one. The synthesis generally involves a ring-opening reaction of the precursor in the presence of a base.

General Synthesis Workflow

Methodological & Application

Synthesis of 2-(1-hydroxypentyl)benzoic acid from 3-n-butyl-isobenzofuran-1-(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-(1-hydroxypentyl)benzoic acid from its corresponding lactone, 3-n-butyl-isobenzofuran-1-(3H)-one, also known as 3-n-butylphthalide. The synthesis proceeds via a base-mediated hydrolysis (saponification) of the lactone ring, followed by acidification to yield the target hydroxy-carboxylic acid. This transformation is of interest to researchers in medicinal chemistry and drug development, as ring-opening of lactones can significantly alter the physicochemical properties of a molecule, such as solubility, which can in turn impact its pharmacokinetic profile. The following sections detail the necessary reagents, a step-by-step experimental procedure, and expected outcomes.

Introduction

3-n-Butyl-isobenzofuran-1-(3H)-one is a bicyclic lactone. The hydrolysis of the ester bond within the lactone ring leads to the formation of this compound. This reaction is a standard saponification of a cyclic ester. The process involves nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the lactone, leading to the cleavage of the ester bond and formation of a carboxylate and a secondary alcohol. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product.

Reaction Scheme

The overall chemical transformation is depicted in the following reaction scheme:

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol describes the hydrolysis of 3-n-butyl-isobenzofuran-1-(3H)-one on a 1 mmol scale.

3.1. Materials and Reagents

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Amount |

| 3-n-butyl-isobenzofuran-1-(3H)-one | C₁₂H₁₄O₂ | 190.24 | 1.0 | 190 mg |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 2.0 | 80 mg |

| Tetrahydrofuran (B95107) (THF) | C₄H₈O | 72.11 | - | 5 mL |

| Deionized Water | H₂O | 18.02 | - | 10 mL + for workup |

| Hydrochloric Acid (HCl), 1M | HCl | 36.46 | As needed | ~2.5 mL |

| Ethyl Acetate (B1210297) | C₄H₈O₂ | 88.11 | - | 3 x 15 mL for extraction |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | - | As needed |

| Brine (saturated NaCl solution) | NaCl | 58.44 | - | 20 mL |

3.2. Procedure

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 190 mg (1.0 mmol) of 3-n-butyl-isobenzofuran-1-(3H)-one in 5 mL of tetrahydrofuran (THF).

-

Base Hydrolysis: In a separate beaker, dissolve 80 mg (2.0 mmol) of sodium hydroxide in 5 mL of deionized water. Add the aqueous NaOH solution to the solution of the lactone in THF.

-

Reaction: Heat the reaction mixture to 60°C and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching and Acidification: After the reaction is complete, cool the mixture to room temperature. Remove the THF under reduced pressure using a rotary evaporator. Add 5 mL of deionized water to the residue. Cool the aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 1M HCl. A white precipitate of the product should form.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Drying and Solvent Removal: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure this compound.

3.3. Expected Outcome

| Parameter | Expected Value |

| Theoretical Yield | 208 mg |

| Appearance | White solid |

| Purity (by NMR) | >95% |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

-

Tetrahydrofuran and ethyl acetate are flammable. Keep away from ignition sources.

-

Hydrochloric acid is corrosive. Handle with care.

Characterization

The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the presence of hydroxyl (-OH) and carboxylic acid (C=O) functional groups.

-

Melting Point: To assess the purity of the crystalline product.

This protocol provides a general guideline. Researchers may need to optimize the reaction conditions, such as temperature, reaction time, and purification method, to achieve the desired yield and purity for their specific application.

Application Note and Protocol: Preparation of 2-(α-hydroxypentyl) Benzoate Salts

This document provides detailed protocols for the synthesis of various monovalent, divalent, and organic base salts of 2-(α-hydroxypentyl) benzoate (B1203000). The procedures outlined are intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Introduction

2-(α-hydroxypentyl) benzoate and its derivatives are a class of compounds with significant therapeutic potential, particularly in the treatment of ischemic diseases.[1][2] These compounds have been investigated for their ability to ameliorate cerebral microcirculation and inhibit platelet aggregation, making them promising candidates for treating conditions such as cardioischemia and cerebroischemia.[1][2] Research has shown that related compounds can offer neuroprotective and cardioprotective effects through various mechanisms, including the inhibition of the 12/15-LOX-2 pathway and modulation of the PI3K/Akt signaling cascade.[3][4][5]

The synthesis of these salts typically starts from DL-3-n-butylphthalide, which undergoes hydrolysis and ring-opening to form the desired benzoate structure.[2][6] This document details the specific methodologies for preparing monovalent, divalent, and organic base salts of 2-(α-hydroxypentyl) benzoate.

Experimental Workflow Overview

The overall synthetic strategy involves a multi-step process beginning with the ring-opening of a phthalide (B148349) precursor. The resulting carboxylate can be protonated to form the free acid, which serves as a key intermediate for synthesizing various salts. Alternatively, salts can be formed directly or via ion exchange.

Caption: General workflow for the synthesis of 2-(α-hydroxypentyl) benzoate salts.

Experimental Protocols

Protocol 1: Preparation of Monovalent Metal Salts

This protocol describes the synthesis of monovalent metal salts of 2-(α-hydroxypentyl) benzoate via the hydrolysis and ring-opening of DL-3-n-butyl-isobenzofuran-1-(3H)-one.[1][6]

Methodology:

-

Dissolve an equivalent of DL-3-n-butyl-isobenzofuran-1-(3H)-one in a suitable solvent medium (e.g., methanol, ethanol, water, or a mixture).[6]

-

Add an equivalent or a slight excess of a monovalent base (e.g., KOH, NaOH, LiOH·H₂O).[1][6]

-

Stir the reaction mixture at a temperature between 10°C and 100°C for 0.5 to 6 hours.[6] The reaction can be refluxed for approximately 2 hours.[1]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[1]

-

Concentrate the reaction solution under reduced pressure to yield the crude salt.

-

Purify the product by recrystallization from an appropriate solvent system (e.g., MeOH-ether or MeOH-CHCl₃) to obtain the final product.[1]

Data Summary:

| Salt | Starting Material (g) | Base (g) | Solvent | Yield (%) | M.P. (°C) | Citation |

| Potassium Salt | - | KOH (0.43) | Methanol | 68.42 | 151-152 | [1] |

| Sodium Salt | DL-3-n-Butyl-isobenzofuran-1-(3H)-one (1.4) | NaOH (0.28) | Methanol/Water | - | - | [1] |

| Lithium Salt | DL-3-n-Butyl-isobenzofuran-1-(3H)-one (1.2) | LiOH·H₂O (0.26) | Methanol | 81.38 | 134-136 | [1] |

Protocol 2: Preparation of 2-(α-hydroxypentyl)benzoic Acid (Free Acid Intermediate)

The free acid is a key intermediate for the synthesis of divalent and organic base salts.[1][6]

Methodology:

-

Dissolve the sodium salt of dl-2-(α-hydroxypentyl)benzoate in water and cool the solution to approximately 0°C in an ice-salt bath.[1]

-

Adjust the pH of the solution to 2.0–3.0 by slowly adding 1N HCl.[1]

-

Promptly extract the acidified solution with cold diethyl ether (3 times).[1]

-

Combine the ether extracts and dry over anhydrous Na₂SO₄ at a low temperature for 2-3 hours.[1]

-

Filter the solution quickly at low temperature to remove the drying agent. The resulting filtrate contains the free 2-(α-hydroxypentyl)benzoic acid and can be used directly in subsequent steps.

Protocol 3: Preparation of Divalent Metal Salts

This protocol details the synthesis of divalent metal salts, using the calcium salt as an example. This can be achieved via ion exchange from a monovalent salt or by reacting the free acid with a divalent base.[1][6]

Methodology (via Ion Exchange):

-

Dissolve a monovalent salt (e.g., sodium 2-(α-hydroxypentyl)benzoate) in a suitable solvent like water.[1]

-

Prepare a solution of an equivalent or slight excess of a divalent metal salt (e.g., CaCl₂) in water.

-

Add the divalent metal salt solution to the solution of the monovalent salt. The reaction is conducted at a temperature between 10°C and 100°C for 0.5-10 hours.[1][6]

-

A precipitate of the divalent salt will form.

-

Collect the solid by filtration, wash with a suitable solvent, and dry to obtain the final product.

Data Summary:

| Salt | Starting Material (g) | Reagent (g) | Solvent | Yield (%) | M.P. (°C) | Citation |

| Calcium Salt | Sodium dl-2-(α-hydroxypentyl)benzoate (0.3) | CaCl₂ (0.15) | Water | 78.02 | >252 (decomposes) | [1] |

Protocol 4: Preparation of Organic Base Salts

This protocol outlines the formation of an organic base salt by reacting the free acid with an organic base.[2]

Methodology:

-

Prepare the free 2-(α-n-pentanonyl)benzoic acid (a related precursor) and dissolve it in a solvent such as diethyl ether.[2]

-

Add an equivalent amount of the desired organic base (e.g., benzylamine).[2]

-

Stir the reaction at room temperature. A solid precipitate should appear within minutes to hours.[2]

-

Continue stirring for approximately 2 hours to ensure complete reaction.[2]

-

Collect the solid product by filtration, wash with the solvent (diethyl ether), and dry to yield the organic base salt.[2]

Data Summary:

| Salt | Starting Material (g) | Reagent (g) | Solvent | Yield (%) | M.P. (°C) | Citation |

| Benzylamine Salt | 2-(α-n-pentanonyl)benzoic acid (25) | Benzylamine (12.8) | Diethyl Ether | 93 | 72.5-74.0 | [2] |

Proposed Mechanism of Action: Neuroprotection

Derivatives of 2-(α-hydroxypentyl) benzoate have shown neuroprotective effects, potentially through the activation of survival signaling pathways. For instance, sodium (±)-5-bromo-2-(α-hydroxypentyl) benzoate (BZP) has been observed to increase the expression of p-Akt and PI3K in a rat model of global cerebral ischemia, suggesting a role for the PI3K/Akt pathway in its therapeutic effects.[4] This pathway is crucial for promoting cell survival and inhibiting apoptosis.

Caption: Proposed PI3K/Akt signaling pathway for neuroprotection.

References

- 1. US7550507B2 - 2-(alpha-hydroxypentyl) benzoate and its preparation and use - Google Patents [patents.google.com]

- 2. data.epo.org [data.epo.org]

- 3. Cardioprotection of (±)-sodium 5-bromo-2-(α-hydroxypentyl) benzoate (BZP) on mouse myocardium I/R injury through inhibiting 12/15-LOX-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Potassium 2-(1-hydroxypentyl)-benzoate improves depressive-like behaviors in rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP1508561B1 - 2-(a-HYDROXYPENTYL) BENZOATE AND ITS PREPARATION AND USE - Google Patents [patents.google.com]

Application Notes and Protocols for the Analysis of 2-(1-hydroxypentyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the structural elucidation of 2-(1-hydroxypentyl)benzoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Given the limited availability of public experimental spectral data for this specific compound, this guide focuses on predicted spectral characteristics and established methodologies for the analysis of related small organic molecules. The provided protocols are designed to enable researchers to acquire high-quality analytical data for synthesis confirmation, purity assessment, and metabolic studies.

Compound Information

This compound is a derivative of benzoic acid and has been identified as a metabolite of n-butylphthalide.[1] Its structural characterization is crucial for understanding its chemical properties, biological activity, and metabolic fate.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₃ | [1] |

| Molecular Weight | 208.25 g/mol | [1] |

| IUPAC Name | This compound | [1] |